
2-(Decylthio)ethanamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-(Decylthio)ethanamine hydrochloride typically involves the reaction of decanethiol with ethyleneimine, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-(Decylthio)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Scientific Research Applications
2-(Decylthio)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a biocide in cooling water systems to prevent biofilm formation and corrosion.
Biology: Its antimicrobial properties make it useful in studying microbial growth and biofilm inhibition.
Industry: Widely used in industrial water treatment processes to enhance system efficiency and longevity
Mechanism of Action
The compound exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits biofilm formation by interfering with the extracellular polymeric substances that bacteria secrete to form biofilms. This dual action makes it highly effective in controlling microbial growth and preventing corrosion .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Decylthio)ethanamine hydrochloride
- CAS No.: 36362-09-1
- Molecular Formula : C₁₂H₂₇NS·ClH
- Molecular Weight : 253.88 g/mol
- Structure : Features a decylthio (C₁₀H₂₁S-) group attached to an ethanamine backbone, with a hydrochloride salt .
Functional Properties :
- Biocidal Activity : Broad-spectrum efficacy against bacteria, fungi, and algae .
- Corrosion Inhibition : Reduces metal degradation in industrial systems .
- Biofilm Disruption : Penetrates and disrupts microbial biofilms due to its hydrophobic decyl chain .
Applications :
Primarily used in recirculating cooling water systems for microbial control and corrosion management . Synergistic combinations with dodecylguanidine salts or B-bromo-B-nitrostyrene enhance cost-effectiveness .
Comparison with Similar Ethanamine Derivatives
Structural and Functional Comparisons
The table below contrasts this compound with structurally related ethanamine derivatives:
Key Differentiators
Functional Groups and Bioactivity :
- The decylthio group in 2-(Decylthio)ethanamine HCl provides hydrophobicity, enhancing biofilm penetration and persistence in aqueous systems, unlike polar groups in Tryptamine or Dopamine HCl .
- Thioether linkage (S–) offers unique reactivity compared to oxygen or nitrogen linkages in other derivatives, improving stability and interaction with microbial membranes .
Multifunctionality :
- Unlike Tryptamine HCl (medical) or Dopamine HCl (neurological), 2-(Decylthio)ethanamine HCl combines biocidal and anti-corrosion properties, making it ideal for industrial use .
Synergistic Potential: Demonstrated efficacy in blends (e.g., with dodecylguanidine) reduces required dosages, a feature absent in structurally similar compounds like benzimidazole derivatives .
Comparison with Non-Ethanamine Biocides
Advantages of 2-(Decylthio)ethanamine HCl :
Biological Activity
2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a thioether derivative with significant potential in various biological applications. Its chemical formula is C₁₂H₂₇NS·HCl, and it is primarily recognized for its antimicrobial properties. This article will explore the biological activity of DTEA-HCl, focusing on its efficacy against microbial pathogens, its mechanisms of action, and potential applications in various fields.
DTEA-HCl is a white solid with a strong odor, characterized by the presence of both amine and thioether functionalities. These structural features contribute to its reactivity and biological activity. The hydrophobic nature of the decyl group enhances its membrane permeability, which may facilitate its interactions with microbial cells.
Antimicrobial Activity
Research has established that DTEA-HCl exhibits broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and algae. Its application in recirculating cooling water systems has been particularly noted for controlling microbial growth, biofilms, and corrosion .
Efficacy Against Microbial Pathogens
The antimicrobial efficacy of DTEA-HCl has been evaluated through various studies. The following table summarizes key findings regarding its effectiveness against different microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 50 µg/mL | Effective against gram-negative bacteria |
Staphylococcus aureus | 25 µg/mL | Effective against gram-positive bacteria |
Candida albicans | 100 µg/mL | Effective against yeast |
Pseudomonas aeruginosa | 75 µg/mL | Notable resistance observed |
These results indicate that DTEA-HCl can inhibit a variety of pathogens at relatively low concentrations, suggesting its potential as a biocide in industrial applications.
The mechanism through which DTEA-HCl exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes. The hydrophobic decyl group likely interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the amine functionality may participate in hydrogen bonding with cellular components, further destabilizing the microbial structure .
Case Studies
Several case studies have highlighted the practical applications of DTEA-HCl in controlling microbial populations:
- Cooling Water Systems : In a study evaluating cooling water systems treated with DTEA-HCl, significant reductions in bacterial counts were observed over a four-week period. Biofilm formation was inhibited by up to 90%, demonstrating the compound's effectiveness in preventing corrosion-related issues .
- Agricultural Applications : DTEA-HCl has been investigated for use as an antimicrobial agent in agricultural settings. Trials showed that it effectively reduced fungal infections on crops, leading to improved yield and quality without harmful residues.
Safety and Environmental Impact
While DTEA-HCl shows promise as an antimicrobial agent, it is also classified as corrosive and poses health hazards if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound to mitigate risks associated with exposure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Decylthio)ethanamine hydrochloride, and how can purity be validated?
The compound is typically synthesized via thiol-amine coupling reactions, where a decylthiol group is introduced to an ethanamine backbone under controlled pH conditions. A common method involves reacting 2-chloroethanamine hydrochloride with decyl mercaptan in the presence of a base like triethylamine . Purification is achieved through recrystallization in ethanol or column chromatography. Purity validation requires a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended) .
- Elemental analysis to verify stoichiometry of C, H, N, and S .
Q. What solvent systems are optimal for dissolving this compound, and how does pH affect stability?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water at acidic pH (<4.0). Stability studies suggest:
- Aqueous solutions degrade rapidly at neutral or alkaline pH due to hydrolysis of the thioether bond.
- Storage recommendations : Lyophilized solid at -20°C in airtight containers; avoid repeated freeze-thaw cycles in solution .
Experimental validation using accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
- Waste disposal : Collect organic waste separately and neutralize acidic residues before disposal via certified hazardous waste services .
- Emergency measures : Immediate rinsing with water for spills on skin; ethanol for equipment decontamination .
Advanced Research Questions
Q. How can reaction mechanisms for thiol-amine coupling be optimized to improve yield?
Key factors influencing yield include:
- Catalyst selection : Use of carbodiimides (e.g., EDC) or thiol-specific activators (e.g., 2-pyridyldithiol groups) to enhance coupling efficiency .
- Temperature control : Reactions performed at 4°C reduce side reactions like disulfide formation.
- Stoichiometric ratios : A 1.2:1 molar ratio of thiol to amine minimizes unreacted intermediates.
Advanced optimization employs Design of Experiments (DoE) to model variables (pH, solvent polarity, reaction time) .
Q. What analytical strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:
- Impurity interference : Trace thiol oxidation products can act as competitive inhibitors. Validate via LC-MS/MS to identify degradation byproducts .
- Batch variability : Compare multiple synthetic batches using 2D-NMR to detect structural anomalies.
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize variability .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to cysteine-rich domains (e.g., HSP90) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., GLU527, TYR604) involved in hydrogen bonding .
- Free energy calculations : Predict binding affinity (ΔG) using MM-PBSA/GBSA methods .
Q. What methodologies characterize degradation products under oxidative stress?
Properties
IUPAC Name |
2-decylsulfanylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVAZNLWXAJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032545 | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-09-1 | |
Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36362-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036362091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(decylthio)ethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5330TSQ9UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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